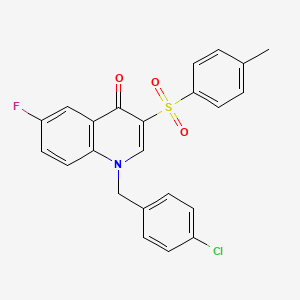

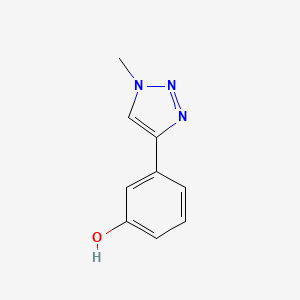

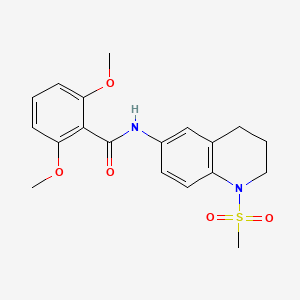

![molecular formula C20H25N5O2 B2414272 N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-87-8](/img/structure/B2414272.png)

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critically involved in cancer angiogenesis . Blocking of VEGFR-2 signaling pathway has proven effective in suppressing tumor growth .

Molecular Structure Analysis

Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available literature.

Applications De Recherche Scientifique

Potential as Rapid-Acting Antidepressants and Adenosine Receptor Antagonists

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibited therapeutic potential as novel and rapid-acting antidepressant agents. These compounds demonstrated significant activity in reducing immobility in Porsolt's behavioral despair model in rats, suggesting their potential as antidepressants. Furthermore, they exhibited high affinity for adenosine A1 and A2 receptors, indicating their role as potent adenosine receptor antagonists, which could have implications for treating various neurological disorders (Sarges et al., 1990).

Innovations in Organic Synthesis Techniques

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions showcased a novel approach in organic synthesis. This methodology enabled rapid access to structurally diverse and complex fused tricyclic scaffolds, demonstrating the compound's relevance in advancing synthetic organic chemistry (An et al., 2017).

Inotropic Activity for Cardiovascular Research

Compounds related to N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, specifically N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, were synthesized and evaluated for their positive inotropic activity. This was assessed by measuring the left atrium stroke volume in isolated rabbit heart preparations, indicating the potential of these compounds in developing new treatments for heart conditions (Zhang et al., 2008).

Development of Novel Antiallergic Agents

Another research avenue explores the synthesis of 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones as potential antiallergic agents. These compounds demonstrated significant activity in inhibiting antigen-induced release of histamine and IgE-mediated rat passive cutaneous anaphylaxis, showcasing their potential as a new class of antiallergic agents that could provide alternatives to existing treatments (Loev et al., 1985).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to interact with dna and c-Met kinase , a receptor tyrosine kinase that plays a role in cellular growth, survival, and migration .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through intercalation into dna or inhibition of c-Met kinase . Intercalation can disrupt the normal functioning of DNA, while kinase inhibition can prevent the activation of downstream signaling pathways.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect pathways related to dna replication and cell division (in the case of dna intercalation) or cellular growth and survival pathways (in the case of c-met kinase inhibition) .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to disruption of dna replication and cell division or inhibition of cellular growth and survival pathways .

Propriétés

IUPAC Name |

N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIFGFQFYRYFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)